molecular formula C14H23BN2O3 B1434209 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid CAS No. 1704064-32-3

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid

Cat. No.: B1434209
CAS No.: 1704064-32-3
M. Wt: 278.16 g/mol
InChI Key: ONNKKYPAZMNVQD-UHFFFAOYSA-N
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Description

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative with a unique structure that includes a piperazine ring and a phenylboronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid typically involves the reaction of 4-methyl-3-hydroxyphenylboronic acid with 1-(3-chloropropyl)piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols or other nucleophiles, making it a useful tool in enzyme inhibition studies. The piperazine ring can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the piperazine ring, making it less versatile in biological applications.

    4-Methylphenylboronic acid: Similar structure but without the piperazine propoxy group.

    3-(Piperazin-1-yl)propoxyphenylboronic acid: Similar but lacks the methyl group on the phenyl ring

Uniqueness

4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid is unique due to the combination of the boronic acid moiety and the piperazine ring, which provides a versatile platform for various chemical modifications and biological interactions .

Properties

IUPAC Name

[4-methyl-3-(3-piperazin-1-ylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-12-3-4-13(15(18)19)11-14(12)20-10-2-7-17-8-5-16-6-9-17/h3-4,11,16,18-19H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNKKYPAZMNVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCN2CCNCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176789
Record name Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704064-32-3
Record name Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-methyl-3-[3-(1-piperazinyl)propoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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